molecular formula C15H19NO2 B2862559 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 2112007-99-3

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B2862559
CAS No.: 2112007-99-3
M. Wt: 245.322
InChI Key: FRIRBQGQUNHTKU-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The benzyl group at position 3 and the ethyl ester at position 2 contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-13-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIRBQGQUNHTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC2CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable precursor containing a benzyl group and an azabicyclohexane moiety. This reaction often requires the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materialsOptimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Purity : The dioxo variant (CAS 146726-13-8) is available at 97% purity, making it suitable for high-precision synthesis .
  • Stability : Stereospecific derivatives (e.g., CAS 1204820-71-2) exhibit improved stability in acidic conditions due to rigid bicyclic structures .

Biological Activity

Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound notable for its unique azabicyclohexane structure, which incorporates a nitrogen atom within its ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 2112007-99-3

Synthesis

The synthesis of this compound often involves cyclopropanation reactions, typically utilizing 2,5-dihydropyrrole and ethyl diazoacetate, catalyzed by dirhodium(II) complexes. This method facilitates the formation of the bicyclic structure, allowing for further functionalization to yield the desired carboxylate derivative .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The azabicyclohexane core can mimic natural substrates, enabling the compound to modulate biological pathways, which may result in therapeutic effects .

Antitumor Activity

Recent studies have evaluated the antitumor properties of compounds related to the azabicyclo[3.1.0]hexane framework against various cancer cell lines. For instance, spiroadducts derived from this framework demonstrated significant cytotoxicity against human erythroleukemia (K562) cells, with IC50 values indicating promising antitumor potential .

CompoundIC50 (μg/mL)Cell Line Tested
Spiroadduct 4f5 ± 1K562
Spiroadduct 6i12 ± 2K562

Neuroprotective Effects

Research has indicated that derivatives of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane may exhibit neuroprotective effects by inhibiting certain enzymes involved in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Anticancer Activity : A study demonstrated that spiroadducts derived from azabicyclo[3.1.0]hexanes showed significant activity against K562 cells, highlighting the potential for these compounds in cancer therapy .
  • Neuroprotection : Investigations into the neuroprotective properties of related compounds revealed that they could inhibit acetylcholinesterase activity, suggesting a mechanism for protecting neuronal integrity .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines followed by Boc protection and esterification. For example, a two-step procedure includes:

Cyclopropanation : Reacting an N-Boc-protected dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts (0.005 mol%) to control stereochemistry .

Deprotection and Functionalization : Removing the Boc group with HCl in dioxane, followed by benzylation under basic conditions .
Stereochemical purity is confirmed via chiral HPLC or X-ray crystallography, with yields optimized by adjusting solvent polarity (e.g., THF/water mixtures) and reaction temperatures .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) verify bicyclic framework and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 260.16) and fragmentation patterns .
  • X-ray Diffraction : Resolves absolute stereochemistry and bond angles in crystalline forms .
  • HPLC-PDA : Monitors purity (>98%) using reversed-phase C18 columns with acetonitrile/water gradients .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Liquid-Liquid Extraction : Sequential washes with NaHCO₃ (to remove acidic byproducts) and brine (to eliminate polar impurities) .
  • Flash Chromatography : Silica gel columns eluted with 20–30% EtOAc/heptane for nonpolar impurities or 5% MeOH/DCM for polar residues .
  • Recrystallization : Using hexane/EtOAc (4:1) to isolate high-purity crystals .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are most effective?

  • Methodological Answer : Enantioselectivity is achieved via asymmetric cyclopropanation. Dirhodium(II) catalysts (e.g., Rh₂(S-PTTL)₄) induce >90% enantiomeric excess (ee) by stabilizing specific transition states . Chiral auxiliaries, such as Evans oxazolidinones, can also direct stereochemistry during benzylation . Monitoring ee requires chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?

  • Methodological Answer : Key modifications include:
  • Benzyl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring improve dopamine transporter (DAT) inhibition (IC₅₀ < 50 nM vs. 120 nM for unsubstituted analogs) .
  • Ester Hydrolysis : Replacing ethyl with methyl esters increases metabolic stability in vitro .
  • Azabicyclo Core Fluorination : 3,3-Difluoro analogs show enhanced bioavailability (e.g., logP reduction from 2.8 to 2.1) .
    SAR studies use radioligand binding assays (e.g., [³H]WIN 35,428 for DAT) and molecular docking (AutoDock Vina) to predict binding affinities .

Q. How can conflicting reports about its antiviral vs. antimycobacterial activities be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, bacterial strains). To resolve:
  • Standardized Assays : Use identical MIC protocols (e.g., microdilution for Mycobacterium tuberculosis H37Rv) and viral load quantification methods (e.g., plaque reduction for HSV-1) .
  • Target Profiling : Perform kinome-wide screening (Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolite Analysis : LC-MS/MS detects active metabolites that may contribute to divergent activities .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-DAT complexes over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Gaussian 16 calculates charge distribution in the azabicyclo core to optimize electrostatic interactions .
  • Pharmacophore Modeling : Schrödinger Phase identifies critical hydrogen-bond acceptors and hydrophobic regions for DAT binding .

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